N,N'-bis-(4-Bromophenyl)formamidine
CAS No.: 30881-03-9
Cat. No.: VC8359381
Molecular Formula: C13H10Br2N2
Molecular Weight: 354.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30881-03-9 |
---|---|
Molecular Formula | C13H10Br2N2 |
Molecular Weight | 354.04 g/mol |
IUPAC Name | N,N'-bis(4-bromophenyl)methanimidamide |
Standard InChI | InChI=1S/C13H10Br2N2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-9H,(H,16,17) |
Standard InChI Key | FGWNTBFNMMUVPO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC=NC2=CC=C(C=C2)Br)Br |
Canonical SMILES | C1=CC(=CC=C1NC=NC2=CC=C(C=C2)Br)Br |
Introduction
Structural and Molecular Characteristics
The molecular architecture of N,N'-bis-(4-bromophenyl)formamidine is defined by the connectivity of its atoms, represented by the SMILES notation C1=CC(=CC=C1NC=NC2=CC=C(C=C2)Br)Br
. The InChIKey FGWNTBFNMMUVPO-UHFFFAOYSA-N
serves as a unique identifier for its stereochemical configuration. X-ray crystallography reveals two independent half-molecules in the asymmetric unit, completed by twofold rotational symmetry . The dihedral angles between the two benzene rings in these molecules measure 50.05° and 75.61°, reflecting conformational flexibility .
Table 1: Predicted Collision Cross Sections (CCS) for Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 352.92836 | 160.2 |
[M+Na]+ | 374.91030 | 156.2 |
[M+NH4]+ | 369.95490 | 162.6 |
[M-H]- | 350.91380 | 163.3 |
Data sourced from PubChemLite . |
Synthesis and Optimization Strategies
The compound is synthesized via condensation of 4-bromoaniline with ethyl orthoformate under catalytic conditions. A reported method employs sulfonated rice husk ash as a solid acid catalyst, achieving a 91% yield . The reaction proceeds at 160°C, with ethanol distilled off to drive the equilibrium toward product formation . Post-synthesis purification involves ether washing and vacuum drying, yielding a white crystalline solid suitable for further applications .
Physicochemical Properties
N,N'-bis-(4-bromophenyl)formamidine exhibits a Kovats Retention Index (RI) of 2633 on a non-polar SE-30 column at 240°C, a value critical for gas chromatographic identification . This RI reflects its tautomerization behavior, as the equilibrium between E and Z isomers influences retention times . Collision cross-section (CCS) values, predicted via mass spectrometry, range from 156.2 Ų for [M+Na]+ to 163.7 Ų for [M+Na-2H]– .
Biological Activity and Mechanistic Insights
In vitro assays demonstrate dose-dependent inhibition of cancer cell proliferation, though specific cell lines remain unspecified in available literature. Structural analogs exhibit monoamine oxidase (MAO) inhibition, suggesting potential neuropharmacological applications. The bromophenyl groups may enhance membrane permeability and target binding, though detailed mechanistic studies are warranted .
Crystallography and Solid-State Interactions
The crystal packing of N,N'-bis-(4-bromophenyl)formamidine is stabilized by N–H···N hydrogen bonds (2.89 Å), forming dimeric units . Intermolecular Br···Br interactions (3.43 Å) , shorter than the van der Waals radius (3.90 Å), contribute to linear chains along the102 crystallographic direction . These interactions are critical for understanding its melting behavior and solubility profile.
Table 2: Key Crystallographic Parameters
Comparative Analysis with Structural Analogs
Replacing bromine with chlorine or fluorine alters both reactivity and bioactivity. Chloro analogs show reduced electrophilicity, while fluoro derivatives exhibit higher metabolic stability . Methyl-substituted variants prioritize steric effects over electronic modulation, underscoring bromine’s unique role in balancing reactivity and stability .
Applications in Research and Industry
Current applications span:
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